molecular formula C7H9NO3S B1446036 Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate CAS No. 1565348-24-4

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B1446036
CAS No.: 1565348-24-4
M. Wt: 187.22 g/mol
InChI Key: XCWXRRYJORBMHL-UHFFFAOYSA-N
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Description

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can influence its interactions with biomolecules . The compound’s hydroxymethyl group can form hydrogen bonds, enhancing its binding affinity with enzymes and proteins. These interactions can modulate enzyme activity, protein function, and overall biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins can lead to changes in metabolic flux and metabolite levels, impacting cellular homeostasis. Additionally, its potential antimicrobial and antiviral properties can affect cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The thiazole ring’s electrophilic and nucleophilic substitution capabilities allow it to interact with various enzymes, leading to enzyme inhibition or activation . The hydroxymethyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, affecting their bioactivity . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects need to be identified to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s biochemical role and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydroxymethyl group can enhance its solubility and facilitate its transport across cell membranes . Its distribution within tissues can affect its localization and accumulation, influencing its bioactivity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method includes the condensation of 2-(hydroxymethyl)-1,3-thiazole with methyl bromoacetate under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-[2-(carboxymethyl)-1,3-thiazol-4-yl]acetate.

    Reduction: Formation of 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive thiazole moiety.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole ring.

    2-(Hydroxymethyl)-1,3-thiazole: A precursor in the synthesis of Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate.

    Methyl thiazole-4-acetate: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and an ester group on the thiazole ring, which imparts distinct chemical reactivity and potential biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-7(10)2-5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWXRRYJORBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565348-24-4
Record name methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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